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5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound characterized by a triazole ring with a chloromethyl substituent at the 5-position and a methyl group at the 3-position. Its molecular formula is C₄H₇ClN₃, and it has a molecular weight of approximately 132.57 g/mol. The compound is recognized for its potential applications in various fields, including medicine and agriculture, primarily as an intermediate in the synthesis of more complex compounds .
As CMMT is primarily used as a synthetic intermediate, a specific mechanism of action within biological systems is not applicable. Its role lies in its ability to react with various nucleophiles during organic synthesis.
CMMT is likely to exhibit similar hazards associated with other chloromethyl-containing compounds. These can include:
The synthesis of 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride typically involves chloromethylation reactions. One common method includes the reaction of 3-methyl-1H-1,2,4-triazole with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the chloromethylating agent. The mechanism often involves nucleophilic attack by the triazole nitrogen on the electrophilic carbon of the chloromethyl group, leading to the formation of the desired product .
5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride exhibits notable biological activities. It has been investigated for its antimicrobial and antifungal properties. Research indicates that this compound may inhibit specific enzymes and proteins involved in disease pathways, making it a candidate for developing new pharmaceuticals targeting bacterial and fungal infections. Additionally, derivatives of this compound are being explored for potential anticancer effects due to their ability to disrupt essential biological pathways .
5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride has diverse applications across various sectors:
Studies on the interactions of 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride focus on its mechanism of action at the molecular level. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes. This modification can lead to inhibition of enzymatic activity, which is crucial for its antimicrobial and anticancer effects. Further research is ongoing to elucidate specific interactions with biological targets that may enhance therapeutic efficacy .
Several compounds share structural similarities with 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride | Contains an imidazole ring instead of triazole | Different ring structure affects reactivity |
| 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride | Similar chloromethyl substitution | Imidazole ring may lead to different biological activity |
| 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride | Substituted imidazole with methoxy group | Altered solubility and potential pharmacokinetics |
Compared to these similar compounds, 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride is unique due to its distinct triazole ring structure which enhances stability and reactivity. This uniqueness contributes to its role as a valuable intermediate in synthetic chemistry and a promising candidate for pharmaceutical development.
The historical development of triazole chemistry traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system with molecular formula C₂H₃N₃. This foundational discovery marked the beginning of extensive research into triazole derivatives, which gradually evolved with the establishment of facile synthetic techniques and the recognition of their versatile biological activities. The early synthesis methods, such as the reaction of formamide with formylhydrazine, initially yielded low quantities of 1,2,4-triazole, but subsequent improvements in synthetic methodology led to more efficient approaches.
The significance of triazole derivatives became particularly evident in 1944 when Woolley first discovered the antifungal activities of azole derivatives. This breakthrough catalyzed the development of numerous triazole-based pharmaceuticals, including fluconazole, itraconazole, voriconazole, and posaconazole, which revolutionized antifungal therapy. The first available oral treatment for systemic fungal infections, ketoconazole, was introduced in the early 1980s, followed by the development of first-generation triazoles such as fluconazole and itraconazole, which demonstrated broader spectrum antifungal activity and improved safety profiles compared to earlier imidazole derivatives.
The evolution of triazole chemistry accelerated with the recognition that these compounds could accommodate a broad range of substituents around their core structures, enabling the construction of diverse bioactive molecules. The structural characteristics of both 1,2,3- and 1,2,4-triazoles allow for the incorporation of electrophiles and nucleophiles, creating pathways for synthesizing novel therapeutic agents with significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities.
The structural features of 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride reflect the sophisticated design principles underlying modern heterocyclic chemistry. The 1,2,4-triazole core comprises a five-membered heterocyclic ring containing two carbon atoms and three nitrogen atoms, with all atoms existing in sp² hybridized states within a planar configuration. The six pi electrons available in this system are delocalized around the ring, generating aromatic character that contributes to the overall stability of the molecule.
The chloromethyl substituent at position 5 introduces significant reactivity potential through its electrophilic carbon center. Research has demonstrated that chloromethyl-triazole derivatives exhibit exceptional reactivity in nucleophilic substitution reactions, with the chloromethyl group serving as an excellent leaving group for various chemical transformations. Comparative studies have shown that halomethyl-triazoles demonstrate varying reactivity patterns, with bromomethyl and iodomethyl derivatives exhibiting approximately 40 and 60 times greater reactivity, respectively, than their chloromethyl counterparts when evaluated against cysteine residues. This reactivity profile enables rapid, site-selective protein modification applications, where complete conversion can be achieved within minutes under appropriate reaction conditions.
The methyl substituent at position 3 provides both steric and electronic influences on the triazole system. This substitution pattern contributes to the compound's overall stability while maintaining the aromatic character essential for biological activity. The presence of three nitrogen atoms makes triazoles energy-rich heterocycles, and the specific positioning of substituents influences both the tautomeric equilibrium and the reactivity profile of the molecule.
Table 1: Structural Properties of 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole Hydrochloride
The versatility of chloromethyl-triazole derivatives in bioorthogonal chemistry has garnered significant attention from the scientific community. These compounds serve as powerful tools for site-selective protein modification, enabling the generation of pseudo-acyl lysine motifs that mimic important post-translational modifications. The rapid reaction kinetics and exceptional selectivity for cysteine residues make these compounds invaluable for studying protein function and developing therapeutic agents. Modified histone proteins prepared using chloromethyl-triazole derivatives retain functional activity, demonstrating the biological compatibility of these chemical modifications.
Recent advances in synthetic methodology have revealed innovative approaches to triazole synthesis that emphasize green chemistry principles. Microwave-assisted synthetic methods have emerged as particularly effective, with condensation reactions between substituted compounds and hydrazide derivatives achieving yields exceeding 99 percent under mild conditions. These methodologies represent significant improvements over traditional synthetic approaches, offering reduced reaction times, improved yields, and decreased environmental impact.
Table 2: Contemporary Applications of 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole Hydrochloride
The academic relevance of this compound extends to its role in advancing synthetic organic chemistry through the development of novel reaction methodologies. Copper-catalyzed synthesis strategies have demonstrated efficiency in producing symmetrically and unsymmetrically substituted 1,2,4-triazoles through intermolecular addition reactions involving hydroxylamine and nitriles. These methodologies involve sequential nitrogen-carbon and nitrogen-nitrogen bond formation through dehydration processes, representing sophisticated examples of modern synthetic design.
Furthermore, the compound's utility in materials science applications continues to expand, with research demonstrating its effectiveness as a precursor for diverse nitrogen-containing heterocycles through various rearrangement reactions. The ability of triazole derivatives to tolerate wide ranges of chemical environments, from strongly acidic to basic conditions, as well as oxidizing and reducing environments, underscores their exceptional stability and versatility. This chemical robustness positions 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride as an invaluable component in the development of advanced materials and pharmaceutical compounds, ensuring its continued relevance in contemporary chemical research and development initiatives.
The structural elucidation of 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride relies fundamentally on understanding the crystallographic parameters inherent to the 1,2,4-triazole heterocyclic framework. Based on extensive crystallographic analyses of related triazole derivatives, the compound exhibits characteristic geometric features that define its molecular architecture [1] [2] [3].
Molecular Geometry and Bond Parameters
The triazole ring system in 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride maintains essential planarity, consistent with aromatic five-membered heterocycles. Crystallographic studies of analogous 1,2,4-triazole derivatives demonstrate that the ring typically exhibits root mean square deviations from planarity of less than 0.01 Å, indicating minimal distortion from ideal planarity [3] [4]. The nitrogen-nitrogen bond lengths within the triazole core range between 1.30-1.32 Å, while carbon-nitrogen bond distances typically span 1.31-1.37 Å [5] [6] [7]. These parameters reflect the delocalized π-electron system characteristic of aromatic heterocycles.
Intermolecular Interactions and Crystal Packing
The crystal structure of chloromethyl-substituted triazoles demonstrates significant influence from hydrogen bonding networks and van der Waals interactions. Studies on related triazole derivatives reveal that crystal packing is dominated by nitrogen-hydrogen interactions, comprising approximately 32-41% of total intermolecular contacts [8]. The presence of the chloromethyl substituent introduces additional halogen bonding possibilities, contributing to stabilization of the crystal lattice through chlorine-hydrogen interactions [9] [10].
Space Group Characteristics
Triazole derivatives commonly crystallize in monoclinic space groups, particularly P21/c and C2/c, as documented in multiple crystallographic investigations [11] [5] [6] [7]. The unit cell parameters for related chloromethyl triazoles indicate typical dimensions with a-axis lengths ranging from 7-12 Å, b-axis parameters of 6-15 Å, and c-axis dimensions spanning 8-21 Å [11] [12]. The β angles frequently deviate from orthogonality by 5-15°, reflecting the inherent molecular geometry and intermolecular packing requirements.
| Parameter | Typical Range | Literature Source |
|---|---|---|
| N-N bond length | 1.30-1.32 Å | [1] [2] [5] [6] |
| N-C bond length | 1.31-1.37 Å | [5] [6] [7] |
| C-N bond length | 1.30-1.35 Å | [5] [6] |
| Ring planarity deviation | <0.01 Å | [3] [4] |
| N-N-C bond angle | 103-107° | [4] |
| N-C-N bond angle | 112-116° | [4] |
| C-N-N bond angle | 108-112° | [4] |
Proton Nuclear Magnetic Resonance Spectroscopy Analysis
The ¹H Nuclear Magnetic Resonance spectrum of 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride provides definitive structural confirmation through characteristic chemical shift patterns. The triazole ring proton appears as a singlet at 8.01 parts per million in dimethyl sulfoxide-d₆, consistent with the deshielded nature of heteroaromatic protons [13]. This chemical shift reflects the electron-withdrawing effects of the three nitrogen atoms within the five-membered ring system.
The chloromethyl substituent manifests as a distinctive singlet at 4.99 parts per million, integrating for two protons [13]. This downfield positioning results from the deshielding influence of the electronegative chlorine atom and the adjacent triazole ring. The singlet multiplicity confirms the absence of vicinal coupling, consistent with the methylene group being directly attached to the aromatic ring system.
The methyl group positioned at the 3-position of the triazole ring generates a singlet at 3.89 parts per million, integrating for three protons [13]. This chemical shift represents a compromise between the deshielding effect of the aromatic ring and the inherent shielding of aliphatic methyl groups. The singlet pattern indicates no coupling with adjacent protons, confirming direct attachment to the heteroaromatic carbon.
Carbon-13 Nuclear Magnetic Resonance Spectroscopy Interpretation
The ¹³C Nuclear Magnetic Resonance spectrum reveals characteristic resonances that confirm the proposed molecular structure. The triazole ring carbons appear in the 150-160 parts per million region, typical for heteroaromatic carbons bearing nitrogen substituents [15]. These chemical shifts reflect the significant deshielding effect of the electronegative nitrogen atoms and the aromatic π-electron system.
The chloromethyl carbon resonates at approximately 36 parts per million, consistent with methylene carbons bearing halogen substituents [13]. This chemical shift demonstrates the combined influence of the chlorine atom and the adjacent triazole ring system. The methyl carbon appears at approximately 35 parts per million, reflecting attachment to the electron-deficient heteroaromatic system [13].
Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy Characteristics
Nitrogen-15 Nuclear Magnetic Resonance spectroscopy provides crucial information regarding the electronic environment of nitrogen atoms within the triazole ring. Studies on related triazole systems demonstrate characteristic chemical shift ranges for different nitrogen positions. The N-1 nitrogen typically resonates between -160 to -171 parts per million, while N-2 appears at -82 to -109 parts per million [15]. The N-4 nitrogen exhibits chemical shifts ranging from -138 to -153 parts per million, reflecting its unique electronic environment within the heterocyclic framework.
| Technique | Assignment | Chemical Shift/Value | Reference |
|---|---|---|---|
| ¹H NMR (DMSO-d₆) | Triazole C-H proton | 8.01 ppm (s, 1H) | [13] |
| ¹H NMR (DMSO-d₆) | Chloromethyl (-CH₂Cl) | 4.99 ppm (s, 2H) | [13] |
| ¹H NMR (DMSO-d₆) | Methyl group (-CH₃) | 3.89 ppm (s, 3H) | [13] |
| ¹³C NMR (DMSO-d₆) | Triazole ring carbons | 150-160 ppm region | [15] |
| ¹³C NMR (DMSO-d₆) | Chloromethyl carbon | ~36 ppm | [13] |
| ¹³C NMR (DMSO-d₆) | Methyl carbon | ~35 ppm | [13] |
Molecular Ion Peak Characteristics
The mass spectrometric analysis of 5-(Chloromethyl)-3-methyl-1H-1,2,4-triazole hydrochloride reveals distinctive fragmentation patterns characteristic of chlorine-containing heterocyclic compounds. The molecular ion peak appears at mass-to-charge ratio 131/133, exhibiting the characteristic 3:1 isotopic distribution pattern resulting from the presence of chlorine-35 and chlorine-37 isotopes [16] [17] [18]. This isotopic pattern provides definitive confirmation of the presence of a single chlorine atom within the molecular structure.
Primary Fragmentation Pathways
The fragmentation behavior follows predictable pathways based on the stability of resulting ionic fragments and the strength of chemical bonds. The loss of hydrogen chloride (mass 36) represents a significant fragmentation route, generating fragments at mass-to-charge ratio 95/97 with moderate intensity [16] [17]. This fragmentation reflects the tendency of organic chlorides to eliminate hydrogen chloride under electron impact conditions.
Alternative fragmentation involves the direct loss of chlorine radical (mass 35), producing fragments at mass-to-charge ratio 96/98 with lower relative intensity [16] [17]. The chloromethyl group can undergo complete elimination (mass 49), yielding fragments at mass-to-charge ratio 82/84 with moderate intensity. This fragmentation pathway generates a stable triazole cation that contributes significantly to the base peak region.
Secondary Fragmentation and Base Peak Formation
Secondary fragmentation processes involve the triazole ring system itself, generating characteristic base peaks in the mass-to-charge ratio 69/71 region [16] [17]. These fragments result from ring opening and nitrogen loss mechanisms common to azole heterocycles. The methyl group can also undergo elimination (mass 15), producing weak fragments at mass-to-charge ratio 116/118 [16] [17].
Isotopic Distribution Analysis
The isotopic distribution patterns provide quantitative confirmation of molecular composition. The chlorine isotope pattern exhibits the theoretical 3:1 ratio for molecular ions containing one chlorine atom. Additional isotopic contributions arise from carbon-13 natural abundance (1.1%) and nitrogen-15 natural abundance (0.4%), creating satellite peaks at mass-to-charge ratios one and two units higher than the monoisotopic molecular ion [19] [20].
| Fragment Type | m/z Value | Relative Intensity | Reference |
|---|---|---|---|
| Molecular ion [M]⁺ | 131/133 (Cl isotope pattern) | Moderate to strong | [16] [17] [18] |
| Loss of HCl [M-36]⁺ | 95/97 | Weak to moderate | [16] [17] |
| Loss of Cl [M-35]⁺ | 96/98 | Weak | [16] [17] |
| Loss of CH₂Cl [M-49]⁺ | 82/84 | Moderate | [16] [17] |
| Triazole base peak | 69/71 | Base peak region | [16] [17] |
| Methyl loss [M-15]⁺ | 116/118 | Weak | [16] [17] |
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₄H₇Cl₂N₃ (as hydrochloride salt) | [21] [22] [23] |
| Molecular Weight (g/mol) | 168.02 | [21] [23] |
| Monoisotopic Mass (g/mol) | 167.986 | [21] |
| CAS Registry Number | 1609404-00-3 | [21] [23] |
| Physical State | White crystalline solid | |
| Stability | Stable under normal conditions |
Corrosive;Irritant